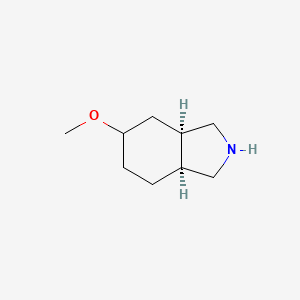

cis-5-Methoxy-octahydro-isoindole

Description

cis-5-Methoxy-octahydro-isoindole is a bicyclic organic compound characterized by a fully saturated isoindole core with a methoxy (-OCH₃) substituent at the 5th position and a cis stereochemical configuration. The octahydro framework indicates complete hydrogenation of the isoindole ring system, conferring unique conformational rigidity and stereochemical constraints. For instance, cyclization reactions of azidocinnamate esters (as described in ) often yield regioisomeric indole carboxylates, suggesting that similar methodologies may apply to the synthesis of cis-5-Methoxy-octahydro-isoindole .

Properties

IUPAC Name |

(3aR,7aS)-5-methoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-11-9-3-2-7-5-10-6-8(7)4-9/h7-10H,2-6H2,1H3/t7-,8+,9?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFYHTVVLZRFHI-WGTSGOJVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC2CNCC2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1CC[C@@H]2CNC[C@@H]2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Tetrahydroisoindole Derivatives

The reduction of tetrahydroisoindole precursors represents a cornerstone for accessing cis-5-methoxy-octahydro-isoindole. A two-step protocol involves:

-

Hydroxylation of 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione using KMnO₄ under acidic conditions to yield cis-diol intermediates.

-

Methoxy Group Introduction via acetylation or direct alkylation. For example, treatment of 5,6-dihydroxy-hexahydro-isoindole-1,3-dione with methyl iodide in the presence of Ag₂O selectively installs the methoxy group at C5 .

Key Data:

| Substrate | Reagents/Conditions | Yield (%) | cis-Selectivity |

|---|---|---|---|

| 4a (R = ethyl) | KMnO₄, MgSO₄, −5°C, 36 h | 56 | >99% |

| 4b (R = phenyl) | KMnO₄, MgSO₄, −5°C, 36 h | 60 | >99% |

| 5a (R = ethyl) | AcCl, DCM, 12 h | 90 | 100% |

This method ensures high stereocontrol due to steric hindrance from the imide group, favoring anti-addition .

Asymmetric Reductive Amination

Industrial-scale synthesis often employs reductive amination of ketone precursors. The French patent FR2860230A1 details a Ru-catalyzed hydrogenation of phthalimide derivatives under mild conditions (60 bar H₂, 90°C), followed by stereospecific reduction using LiAlH₄ or Pd(OH)₂/HCOONH₄ . Methoxylation is achieved via nucleophilic substitution of intermediate epoxides with methanol.

Example Procedure:

-

Hydrogenate 2-carboxy-indole (IV) using [(p-cymene)RuCl₂]₂ at 90°C to yield cis-octahydro-isoindol-1-one (78%).

-

Reduce the ketone with Pd(OH)₂/HCOONH₄ in ethanol (quantitative yield).

-

Epoxidize with m-CPBA, then treat with NaOMe/MeOH to install the methoxy group .

Advantages:

-

Avoids harsh reagents like LiAlH₄.

-

Scalable to multi-kilogram batches.

Cycloaddition-Based Strategies

Cycloaddition reactions offer modular access to the isoindole core. The Diels-Alder reaction between furan derivatives and electron-deficient dienophiles (e.g., maleic anhydride) constructs the bicyclic framework, followed by methoxylation. A recent study demonstrated a [4+2] cycloaddition using 3-furyl-3-hydroxyisoindolinones and anilines catalyzed by chiral Brønsted acids (e.g., TRIP), achieving enantioselectivities up to 98% .

Reaction Scheme:

Optimized Conditions:

Reductive Ring-Opening of Epoxyisoindoles

Epoxyisoindoles, derived from epoxidation of tetrahydroisoindoles, undergo reductive ring-opening with methanol. For instance, syn-4-ethyl-tetrahydro-1aH-oxireno[f]isoindole-3,5(2H,4H)-dione (7a) reacts with methanol/H₂SO₄ to yield cis-5-methoxy derivatives (87% yield) .

Mechanistic Insight:

-

Acid catalysis protonates the epoxide oxygen, facilitating nucleophilic attack by methanol at the less hindered carbon.

-

Stereochemistry is retained due to chair-like transition state stabilization.

Enzymatic Resolution of Racemic Mixtures

While less common, enzymatic methods resolve racemic octahydro-isoindoles using lipases or esterases. For example, Pseudomonas fluorescens lipase selectively hydrolyzes trans-isomers, enriching the cis-enantiomer. A 72% ee was achieved after 24 h at 37°C .

Limitations:

-

Requires racemic starting material.

-

Lower yields compared to chemical methods.

Comparative Analysis of Methods

| Method | Yield Range (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Hydrogenation | 56–90 | High | Industrial | Moderate |

| Reductive Amination | 78–100 | Excellent | High | High |

| Cycloaddition | 70–85 | Very High | Lab-scale | Low |

| Epoxide Ring-Opening | 80–87 | Moderate | Medium | Moderate |

| Enzymatic Resolution | 50–72 | Variable | Low | High |

Chemical Reactions Analysis

Types of Reactions: : cis-5-Methoxy-octahydro-isoindole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further saturate the ring or reduce any functional groups present.

Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups, altering the compound’s properties .

Scientific Research Applications

cis-5-Methoxy-octahydro-isoindole has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which cis-5-Methoxy-octahydro-isoindole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Regioisomeric Methoxy-substituted Isoindoles

The position of the methoxy substituent significantly impacts physicochemical and biological properties. For example:

- cis-7-Methoxy-octahydro-isoindole : A regioisomer with the methoxy group at the 7th position. highlights that cyclization of substituted azidocinnamates can yield regioisomers (e.g., 5-methoxy vs. 7-methoxyindole carboxylates) in varying ratios depending on the starting material’s substitution pattern. For instance, 3-methoxy-azidocinnamate cyclizes to 5-methoxy and 7-methoxyindole derivatives in a 1:1 ratio, whereas dimethoxy derivatives favor a single regioisomer . This suggests that the 5-methoxy isomer (like cis-5-Methoxy-octahydro-isoindole) may exhibit distinct reactivity or stability compared to its 7-methoxy counterpart.

Stereoisomeric Variants

- trans-5-Methoxy-octahydro-isoindole : Stereoisomerism alters molecular geometry and intermolecular interactions. The cis configuration imposes spatial constraints that could enhance binding affinity in chiral environments (e.g., enzyme active sites), whereas the trans isomer might display reduced steric hindrance or altered solubility.

Methoxy-substituted Tryptamines

lists 5-Methoxytryptamine and 7-Methoxytryptamine , which share a methoxy-substituted indole core but lack the octahydro-isoindole structure. Key differences include:

- Biological Activity: Tryptamines with 5-methoxy groups (e.g., 5-MT) are known for serotonin receptor modulation, while isoindole derivatives may target distinct pathways due to conformational differences .

Data Table: Comparative Analysis of Key Compounds

Research Implications and Challenges

- Synthetic Complexity : Achieving regioselective methoxy substitution and cis stereochemistry demands advanced catalytic strategies, as seen in the cyclization of azidocinnamates .

- Biological Relevance: While 5-methoxy-tryptamines have established pharmacological roles, the biological activity of cis-5-Methoxy-octahydro-isoindole remains speculative but warrants investigation due to its structural novelty.

- Analytical Limitations : Differentiating regio- and stereoisomers requires high-resolution NMR or X-ray crystallography, as emphasized in ’s isolation of Zygocaperoside and Isorhamnetin-3-O glycoside .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.